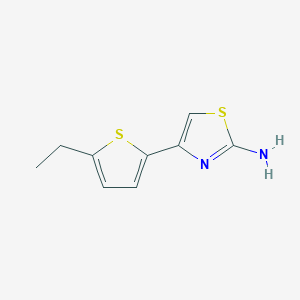
4-(5-エチルチオフェン-2-イル)-チアゾール-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine is an organic compound with the molecular formula C9H10N2S2 It is a derivative of thiazole and thiophene, which are heterocyclic compounds containing sulfur and nitrogen atoms
科学的研究の応用
4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 5-ethyl-2-thiophenecarboxaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce any functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced functional groups
Substitution: Substituted derivatives with new functional groups
作用機序
The mechanism of action of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would require further investigation through experimental studies.
類似化合物との比較
Similar Compounds
- 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine
- 4-(5-Propyl-thiophen-2-yl)-thiazol-2-ylamine
- 4-(5-Butyl-thiophen-2-yl)-thiazol-2-ylamine
Uniqueness
4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine is unique due to the presence of the ethyl group on the thiophene ring, which can influence its chemical reactivity and biological activity compared to its methyl, propyl, or butyl analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
生物活性
The compound 4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine is a member of the thiazole family, which has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article aims to explore the biological activity of this specific compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: C10H10N2S
Molecular Weight: 194.26 g/mol
IUPAC Name: 4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine
The structure includes a thiazole ring substituted with an ethylthiophene group, which may enhance its biological interactions.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study on various thiazole-based compounds demonstrated their ability to inhibit cell proliferation in human leukemia cells (K562), suggesting potential applications in cancer therapy . The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine | K562 | TBD | Apoptosis induction |
| 2-Amino-thiazole derivatives | K562 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial properties. A study focusing on substituted thiazoles reported effective inhibition against various bacterial strains . The presence of the thiazole ring is crucial for its interaction with microbial targets.
Table 2: Antimicrobial Activity Data
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine | E. coli | TBD | Bactericidal |
| 2-Amino-thiazoles | S. aureus | 32 µg/mL | Bacteriostatic |
Acetylcholinesterase Inhibition
Another significant biological activity associated with thiazole compounds is their ability to inhibit acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease. Compounds with similar structures have demonstrated effective AChE inhibitory activity .
Case Study 1: Anticancer Properties
A study evaluated the effects of various thiazole derivatives on human leukemia cells. The results showed that compounds similar to 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine exhibited cytotoxic effects through apoptosis pathways. The study highlighted the importance of structural modifications in enhancing potency against specific cancer types .
Case Study 2: Antimicrobial Evaluation
In another investigation, a series of thiazole derivatives were synthesized and tested for antimicrobial efficacy. The results indicated that modifications at the thiophene position significantly impacted antimicrobial activity against Gram-positive and Gram-negative bacteria .
特性
IUPAC Name |
4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-2-6-3-4-8(13-6)7-5-12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZHXUUINWLKJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














